molecular formula C9H8O3S2 B15046618 Methyl 4-oxo-5,6-dihydrothieno[2,3-b]thiopyran-6-carboxylate

Methyl 4-oxo-5,6-dihydrothieno[2,3-b]thiopyran-6-carboxylate

Cat. No.: B15046618
M. Wt: 228.3 g/mol
InChI Key: JZJRLMOJJORPIX-UHFFFAOYSA-N
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Description

Methyl 4-oxo-5,6-dihydrothieno[2,3-b]thiopyran-6-carboxylate is a heterocyclic compound that belongs to the thienopyran family. This compound is characterized by its unique structure, which includes a thieno ring fused with a pyran ring. It has garnered interest in various fields due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-5,6-dihydrothieno[2,3-b]thiopyran-6-carboxylate typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a three-carbon unit reacts with another three-carbon unit to form the six-membered thienopyran ring . Another approach is the [4+2] cyclization, which involves a four-carbon unit reacting with a two-carbon unit . These reactions often require specific catalysts and controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-oxo-5,6-dihydrothieno[2,3-b]thiopyran-6-carboxylate stands out due to its unique thienopyran structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as an antimicrobial agent make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C9H8O3S2

Molecular Weight

228.3 g/mol

IUPAC Name

methyl 4-oxo-5,6-dihydrothieno[2,3-b]thiopyran-6-carboxylate

InChI

InChI=1S/C9H8O3S2/c1-12-8(11)7-4-6(10)5-2-3-13-9(5)14-7/h2-3,7H,4H2,1H3

InChI Key

JZJRLMOJJORPIX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(=O)C2=C(S1)SC=C2

Origin of Product

United States

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